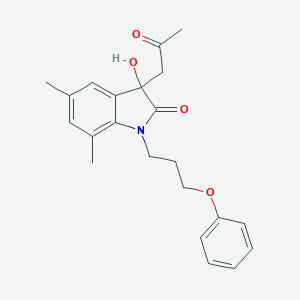
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics and Liver Protection
The indole compound 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, as part of the broader category of indoles including indole-3-carbinol (I3C) and its derivatives, has been studied for its pharmacokinetics and roles in hepatic protection. Indoles are noted for their pleiotropic protective effects on chronic liver injuries, such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, hepatocellular carcinoma, among others. They regulate transcriptional factors and signaling pathways, relieve oxidative stress, inhibit DNA synthesis, and modulate enzymes relevant to viral replication and the metabolism of hepatotoxic substances. Their immunomodulatory function contributes to improving conditions like non-alcoholic steatohepatitis, while also serving as inhibitors of pro-inflammatory cytokines and chemokines to reduce microbial-induced liver injuries. The multifaceted protective mechanisms include anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects (Si-Qi Wang et al., 2016).
Antioxidant and Anti-inflammatory Effects
Hydroxycinnamic acids and their derivatives, which include compounds structurally similar to this compound, display a range of biological activities beneficial for health. These compounds are known for their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. They also offer ultraviolet (UV) protective effects, suggesting potential use as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients in cosmeceutical applications. Due to their poor stability and easy degradation, microencapsulation techniques are explored for topical applications, enabling sustained release and protection from degradation (Oludemi Taofiq et al., 2017).
Bioactive Properties and Pharmacological Review
Indolylarylsulfones, including compounds like this compound, have been highlighted for their significant bioactive properties, particularly as potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies around these compounds have focused on improving their pharmacological profiles, demonstrating their potential as drug candidates for the treatment of AIDS and related infections when used in combination with other antiretroviral agents (Valeria Famiglini & R. Silvestri, 2018).
Propriétés
IUPAC Name |
3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15-12-16(2)20-19(13-15)22(26,14-17(3)24)21(25)23(20)10-7-11-27-18-8-5-4-6-9-18/h4-6,8-9,12-13,26H,7,10-11,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZOAGBXVUADO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3)(CC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B368416.png)
![N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B368417.png)
![N-ethyl-2-{2-[(2-furyl-N-methylcarbonylamino)methyl]benzimidazolyl}-N-phenylac etamide](/img/structure/B368418.png)
![N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368419.png)
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B368420.png)
![2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368421.png)
![N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B368423.png)
![N-(tert-butyl)-2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368430.png)
![2-(2-((2-(2,3-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368431.png)
![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)
![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)
![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)
![2-(2-((2-(3,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368441.png)
![N-cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368442.png)
